5-(3-Methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(3-Methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of Thiazolidinedione Core: The thiazolidinedione core can be synthesized by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Substitution Reaction: The core structure is then subjected to a substitution reaction with 3-methoxyaniline and m-tolylamine. This step often requires the use of a suitable catalyst and solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinedione derivatives.
Substitution: Formation of various substituted thiazolidinedione derivatives.
Scientific Research Applications
5-(3-Methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(3-Methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(3-methoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-11-5-3-7-13(9-11)19-16(20)15(23-17(19)21)18-12-6-4-8-14(10-12)22-2/h3-10,15,18H,1-2H3 |
InChI Key |
VZOKHIXKOOAONR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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